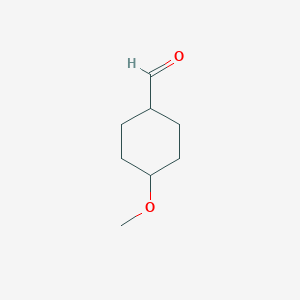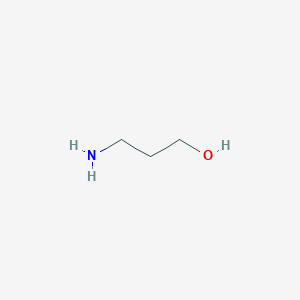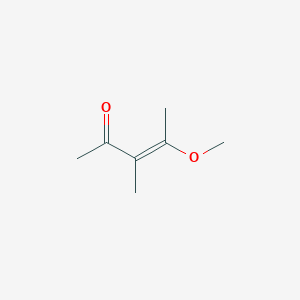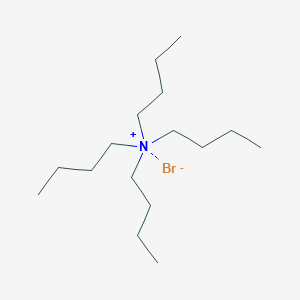
2-(6-溴吡啶-2-基)丙腈
概述
描述
2-(6-Bromopyridin-2-yl)acetonitrile is a compound involved in a variety of chemical reactions and has been studied in different contexts, including its role in photosubstitution reactions, complex formations, and as an intermediate in synthesizing various derivatives.
Synthesis Analysis
The synthesis of 2-(6-Bromopyridin-2-yl)acetonitrile-related compounds involves multiple strategies, including palladium-catalyzed cyclization reactions and reactions in acetonitrile with carbon monoxide and carboxylic acids to yield corresponding derivatives in moderate to good yields (Cho & Kim, 2008). Another approach includes the synthesis of functionalized derivatives via a one-pot multi-component reaction under neat conditions (Thirumurugan & Perumal, 2009).
Molecular Structure Analysis
Molecular structure analyses have been performed on related compounds, revealing insights into their coordination chemistry, crystal structures, and how different ligands and conditions can affect their formation and properties. For instance, the structural characterization of various complexes in acetonitrile highlights the intricate coordination geometries and intermolecular interactions (Canty et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving 2-(6-Bromopyridin-2-yl)acetonitrile derivatives demonstrate a wide range of reactivities and outcomes, depending on the reactants and conditions. These reactions can lead to the formation of complex structures, showcasing the compound's versatility as a building block. The electrophilic substitution reactions, for example, highlight the reactivity of bromine atoms in brominated pyridines, leading to various derivatives (Wibaut et al., 2010).
科学研究应用
光芳基化/烷基化: Pretali 等人 (2009) 的一项研究描述了 6-溴-2-萘酚的使用,它在乙腈中发生光芳基化/烷基化,导致亲电卡宾中间体的生成。该化合物可以被氧、烯丙基三甲基硅烷或水捕获,证明了其在化学合成中的多功能性 (Pretali 等,2009).
吡啶-2-基 C-核苷的合成: Štefko 等人 (2010) 开发了一种一步法,以高产率制备各种 6-取代吡啶-2-基 C-核苷。这为合成各种吡啶-2-基化合物提供了一个多功能工具,突出了其在核苷化学中的潜力 (Štefko 等,2010).
配位化学: Krebs 等人 (2021) 探索了以 3-溴吡啶为配体的多晶型和异构镍(II)硫氰酸盐配位化合物的合成、晶体结构和性质。这些化合物室温下形成稳定的多晶型,一些形成异构体,另一些则转化为新的晶相。这项研究表明在材料科学和配位化学中的潜在应用 (Krebs 等,2021).
催化: Cho 和 Kim (2008) 报道了在乙腈中钯催化的 3-溴吡啶-4-甲醛与一氧化碳和羧酸的环化反应。该过程产生 3-氧代-1,3-二氢呋喃[3,4-c]吡啶-1-y,表明其在催化应用中的效用 (Cho 和 Kim,2008).
阴离子受体化学: Sessler 等人 (2004) 合成了一种新的 2,6-二酰胺吡啶二吡咯甲烷杂环大分子,对硫酸氢根和磷酸二氢根表现出高选择性。该大环分子可能有利于核废料修复和选择性离子传感中的应用 (Sessler 等,2004).
作用机制
Mode of Action
It’s known that bromopyridines can act as versatile intermediates in organic synthesis, participating in various types of reactions such as cross-coupling reactions .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .
安全和危害
The safety information for “2-(6-Bromopyridin-2-yl)acetonitrile” indicates that it is a hazardous compound. The pictograms GHS05 and GHS06 are associated with it, and the signal word is "Danger" . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, and P501 .
未来方向
The future directions for “2-(6-Bromopyridin-2-yl)acetonitrile” and similar compounds are likely to involve further exploration of their potential biological activities. For instance, pyrimidine derivatives are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties . Therefore, they could be used in the development of new drugs and therapies.
属性
IUPAC Name |
2-(6-bromopyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYNZPVTHRDYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349089 | |
| Record name | (6-Bromopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromopyridin-2-yl)acetonitrile | |
CAS RN |
112575-11-8 | |
| Record name | (6-Bromopyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-bromopyridin-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)




![(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B44656.png)





